molecular formula C8H9ClN2O B11782184 2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one

2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one

Cat. No.: B11782184
M. Wt: 184.62 g/mol
InChI Key: NYTBOBMIVNXGGL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one is a heterocyclic compound that contains both pyrimidine and cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl ketone with a suitable amine to form the desired pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidine derivatives.

    Oxidation Reactions: Oxidized products such as oxo-pyrimidines.

    Reduction Reactions: Reduced products such as dihydropyrimidines.

Scientific Research Applications

2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyrimidine
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine
  • 1H-pyrrolo[2,3-b]pyridine

Uniqueness

2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one is unique due to its specific combination of a chloromethyl group and a fused pyrimidine-cyclopentane ring system. This structural feature imparts distinct reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-(chloromethyl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C8H9ClN2O/c9-4-7-10-6-3-1-2-5(6)8(12)11-7/h1-4H2,(H,10,11,12)

InChI Key

NYTBOBMIVNXGGL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)CCl

Origin of Product

United States

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